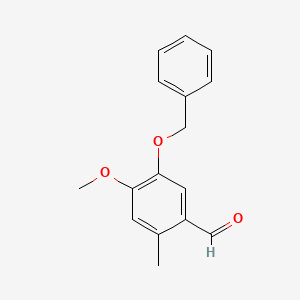

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde

Description

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde (CAS: 97400-62-9) is an aromatic aldehyde derivative featuring a benzyloxy group at position 5, a methoxy group at position 4, and a methyl group at position 2. This compound is synthesized via oxidation of precursor alcohols using manganese dioxide, as reported in analogous methodologies for related benzaldehyde derivatives . Its molecular formula, C₁₆H₁₆O₃, corresponds to a molecular weight of 256.3 g/mol, distinguishing it from simpler benzaldehydes due to its bulky substituents. The benzyloxy group serves as a protective moiety for hydroxyl groups in synthetic pathways, while the methyl and methoxy groups influence electronic and steric properties, impacting reactivity and solubility .

Properties

IUPAC Name |

4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHJGQKOFEBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 4-methoxy-2-methylbenzaldehyde.

Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 4-methoxy-2-methylbenzaldehyde is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: 5-(Benzyloxy)-4-methoxy-2-methylbenzoic acid.

Reduction: 5-(Benzyloxy)-4-methoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde depends on its specific application

Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.

Methoxy and Benzyloxy Groups: Can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

| Compound Name | CAS No. | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde | 97400-62-9 | 5-BnO, 4-MeO, 2-Me | 256.3 | High steric hindrance; lipophilic |

| 4-Benzyloxy-2-methoxybenzaldehyde | 58026-14-5 | 4-BnO, 2-MeO | 242.3 | Lacks methyl; para-benzyloxy |

| 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | 4-BnO, 3-MeO | 242.3 | Meta-methoxy alters electronic effects |

| 5-(Benzyloxy)-2-methoxybenzaldehyde | 52329-06-3 | 5-BnO, 2-MeO | 242.3 | Lacks methyl; ortho-methoxy |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 32884-23-4 | 2-BnO, 4-MeO | 242.3 | Benzyloxy at ortho position |

| 3-Methoxy-4-methylbenzaldehyde | 24973-22-6 | 3-MeO, 4-Me | 150.2 | Simpler structure; no benzyloxy |

| 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 4-MeO, 2-Me | 150.2 | Lacks benzyloxy; smaller molecular size |

| 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | 89938-55-6 | 2-Cl, 5-OH, 4-MeO | 186.6 | Chloro and hydroxyl groups; acidic |

Physicochemical Properties

- Lipophilicity : The benzyloxy group in this compound significantly increases lipophilicity compared to analogs without benzyloxy (e.g., 3-Methoxy-4-methylbenzaldehyde) .

- Solubility : Bulky substituents reduce aqueous solubility. For instance, 4-Methoxy-2-methylbenzaldehyde (150.2 g/mol) is more water-soluble than the target compound (256.3 g/mol) .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 2-Chloro-5-hydroxy-4-methoxybenzaldehyde) exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is an organic compound with potential biological significance. Its structure, characterized by a benzaldehyde moiety with methoxy and benzyloxy substituents, suggests possible interactions with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H16O3

- Molecular Weight : 256.30 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the compound's efficacy against cancer cell lines. For instance, a study reported that derivatives of related methoxy-substituted benzaldehydes demonstrated significant antiproliferative activity against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 3.1 |

| Related Compound A | HCT116 (colon cancer) | 2.2 |

| Related Compound B | HeLa (cervical cancer) | 4.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has a potent effect on breast cancer cells .

Antimicrobial Activity

Another aspect of interest is the antimicrobial properties of this compound. Research has shown that it exhibits activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain strains is documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of the aldehyde group allows for potential interactions with nucleophilic sites on enzymes, possibly inhibiting their activity.

- Receptor Modulation : The methoxy and benzyloxy groups may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.